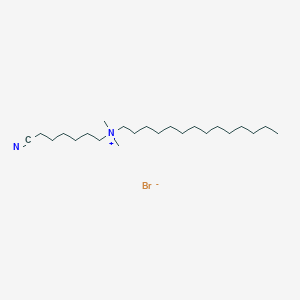![molecular formula C19H18N2O3 B12564542 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one CAS No. 183788-11-6](/img/structure/B12564542.png)
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidin-4-one core structure substituted with a 4-[2-(4-nitrophenyl)ethenyl]phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-nitrophenyl)ethenyl]phenyl}piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with 4-piperidone in the presence of a base to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]piperidin-4-one. This intermediate is then subjected to further reactions to introduce the phenyl group at the 1-position of the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of different solvents, catalysts, and reaction conditions to achieve efficient and scalable production. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 1-{4-[2-(4-Aminophenyl)ethenyl]phenyl}piperidin-4-one.
Reduction of Carbonyl Group: 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-ol.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but lacks the ethenylphenyl group.
1-(4-Aminophenyl)piperidin-4-one: Similar structure with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is unique due to the presence of both the nitrophenyl and ethenylphenyl groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
183788-11-6 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-[4-[2-(4-nitrophenyl)ethenyl]phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H18N2O3/c22-19-11-13-20(14-12-19)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)21(23)24/h1-10H,11-14H2 |
InChI-Schlüssel |
HQNMTKOYRGPJEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
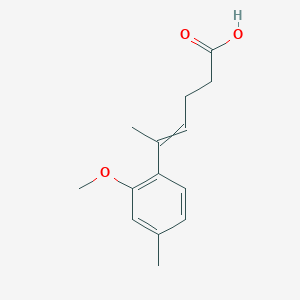
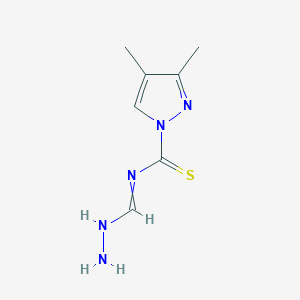
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

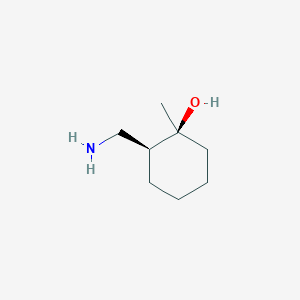
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
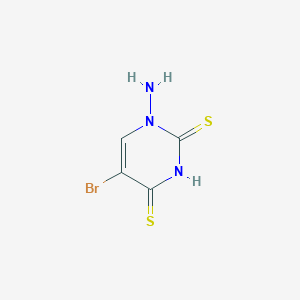
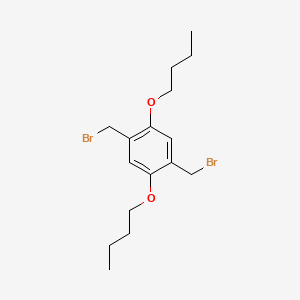
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
